molecular formula C27H28N2O2S B10866965 1-Acetyl-4-({[4-(hydroxydiphenylmethyl)piperidyl]thioxomethyl}amino)benzene

1-Acetyl-4-({[4-(hydroxydiphenylmethyl)piperidyl]thioxomethyl}amino)benzene

Cat. No.: B10866965
M. Wt: 444.6 g/mol
InChI Key: RQBZTMAHURRODK-UHFFFAOYSA-N
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Description

1-Acetyl-4-({[4-(hydroxydiphenylmethyl)piperidyl]thioxomethyl}amino)benzene is a structurally complex compound featuring:

  • A 1-acetylbenzene core.
  • A thioxomethylamino linker (-NH-CS-) connecting the benzene ring to a 4-(hydroxydiphenylmethyl)piperidyl group. This combination of functional groups distinguishes it from related antihistamines, antifungal agents, and synthetic intermediates. Its thioxomethyl moiety may influence pharmacokinetic properties, such as metabolic stability and receptor binding, compared to oxygenated analogs .

Properties

Molecular Formula

C27H28N2O2S

Molecular Weight

444.6 g/mol

IUPAC Name

N-(4-acetylphenyl)-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide

InChI

InChI=1S/C27H28N2O2S/c1-20(30)21-12-14-25(15-13-21)28-26(32)29-18-16-24(17-19-29)27(31,22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-15,24,31H,16-19H2,1H3,(H,28,32)

InChI Key

RQBZTMAHURRODK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=S)N2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O

Origin of Product

United States

Preparation Methods

  • Chemical Reactions Analysis

      Reactions: AHPP can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: These depend on the specific reaction. For example

      Major Products: The products formed depend on the reaction type and conditions.

  • Scientific Research Applications

      Chemistry: AHPP serves as a building block for synthesizing other compounds.

      Biology and Medicine: Limited research exists, but its structural features suggest potential biological activity.

  • Mechanism of Action

    • AHPP’s mechanism of action remains unclear due to limited research.
    • It likely interacts with biological targets, possibly related to its phenolic and piperazine moieties.
  • Comparison with Similar Compounds

    Table 1: Key Structural and Physical Properties

    Compound Name Substituent on Benzene Melting Point (°C) Yield (%) Key IR Peaks (cm⁻¹) LC/MS-MS (M+H⁺) Reference
    Target Compound -NH-CS-Acetyl Not Reported Not Reported Not Reported Not Reported
    4-(4’-Hydroxydiphenylmethylpiperidin-1-yl)-1-(4-methylphenyl)butan-1-one (2r) -CO-C₃H₆- 191 13 2358, 1681 428.32
    Terfenadone (Impurity A of Terfenadine) -CO-C₃H₆- Not Reported Not Reported Not Reported 430.76*
    Fexofenadine Hydrochloride -CH(OH)-C₃H₆- (as carboxylic acid) Not Reported Not Reported Not Reported 538.19†

    *Molecular weight of Terfenadone: 430.76 g/mol (CAS 43076-30-8) .
    †Fexofenadine’s molecular weight includes a hydrochloride salt (538.19 g/mol) .

    Key Observations :

    • Substituent Impact on Melting Points : Linear alkyl chains (e.g., ethyl, n-propyl) in compounds 2r–2u correlate with lower melting points (182–204°C) compared to branched analogs (e.g., iso-propyl: 189°C) .
    • Thioxomethyl vs. Carbonyl/Oxygenated Linkers: The thioxomethyl group in the target compound may enhance metabolic stability compared to butanone (2r–2u) or hydroxybutyl (Fexofenadine) moieties, which are prone to oxidation or hydrolysis .

    Spectroscopic Data Comparison

    Table 2: NMR and IR Signatures

    Compound Key ¹H NMR Signals (δ, ppm) Key ¹³C NMR Signals (δ, ppm) Reference
    Target Compound Not Reported Not Reported
    Compound 2r (Butanone) 1.25 (t, 3H, CH₃), 2.75 (m, 4H, piperidinyl) 208.1 (C=O), 72.5 (C-OH)
    Fexofenadine HCl 1.40 (s, 6H, CH(CH₃)₂), 3.10 (m, 4H, piperidinyl) 178.9 (COOH), 70.2 (C-OH)

    Key Observations :

    • Piperidinyl Protons : All compounds show characteristic piperidinyl multiplet signals near δ 2.75–3.10 ppm .
    • Carbonyl Groups: Butanone derivatives (e.g., 2r) exhibit strong C=O signals near δ 208 ppm, absent in Fexofenadine due to its carboxylic acid structure .

    Biological Activity

    1-Acetyl-4-({[4-(hydroxydiphenylmethyl)piperidyl]thioxomethyl}amino)benzene is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

    Chemical Structure and Properties

    The compound can be characterized by its molecular formula C19H22N2O2SC_{19}H_{22}N_2O_2S and a molecular weight of approximately 342.45 g/mol. The structure features an acetyl group, a thioxomethyl amino group, and a piperidine ring substituted with hydroxydiphenylmethyl.

    Antifungal Activity

    A study conducted by researchers investigated the antifungal properties of similar compounds, including derivatives of 1-acetyl-4-(4-hydroxyphenyl)piperazine. Using molecular docking studies, the compound exhibited significant binding affinity to fungal targets, suggesting potential as an antifungal agent. The study provided quantitative data on binding energies and interactions with key enzymes involved in fungal metabolism .

    Antioxidant Properties

    Research has indicated that compounds with similar structures possess antioxidant activity. The presence of hydroxyl groups in the structure is believed to contribute to this activity by scavenging free radicals and reducing oxidative stress in biological systems. Experimental assays demonstrated that derivatives exhibited IC50 values indicative of moderate antioxidant capacity .

    The biological mechanisms through which this compound exerts its effects include:

    • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for fungal survival, disrupting metabolic pathways.
    • Free Radical Scavenging : Its structural components allow it to neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

    Study 1: Molecular Docking Analysis

    A comprehensive study utilized molecular docking techniques to evaluate the interaction of the compound with various biological targets. The results indicated strong binding affinities to fungal enzymes, supporting its potential as an antifungal agent. The docking scores were compared against known antifungal drugs, showing comparable efficacy .

    CompoundBinding Energy (kcal/mol)Target
    1-Acetyl-4-{...}-8.5Erg11p
    Fluconazole-7.8Erg11p

    Study 2: Antioxidant Activity Assessment

    In vitro assays were conducted to assess the antioxidant potential of the compound. Results indicated that it could effectively reduce lipid peroxidation in cell membranes, demonstrating its protective effects against oxidative stress.

    CompoundIC50 (µM)Method Used
    1-Acetyl-4-{...}25DPPH Scavenging
    Ascorbic Acid15DPPH Scavenging

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